1-(2-Amino-4,5-dibromophenyl)ethanone
Description
Molecular Formula: C₈H₇Br₂NO Molecular Weight: 292.96 g/mol CAS Number: 13445-89-1 Key Features:
- Contains a phenyl ring substituted with an amino group (-NH₂) at position 2 and two bromine atoms at positions 4 and 3.
- The ketone group (-COCH₃) at position 1 enhances its reactivity in organic synthesis.
- Used as a precursor for synthesizing quinoline derivatives, pharmaceuticals, and dyes .
Properties
Molecular Formula |
C8H7Br2NO |
|---|---|
Molecular Weight |
292.95 g/mol |
IUPAC Name |
1-(2-amino-4,5-dibromophenyl)ethanone |
InChI |
InChI=1S/C8H7Br2NO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 |
InChI Key |
GYXPAOVQRSQFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-4,5-dibromophenyl)ethan-1-one typically involves the bromination of a precursor compound, followed by the introduction of the amino group. One common method involves the bromination of 2-aminoacetophenone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of 1-(2-amino-4,5-dibromophenyl)ethan-1-one may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-amino-4,5-dibromophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-amino-4,5-dibromophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-amino-4,5-dibromophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and bromine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
